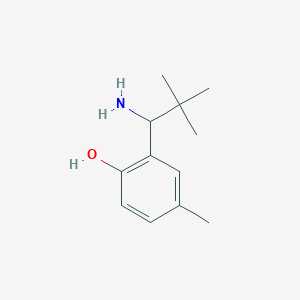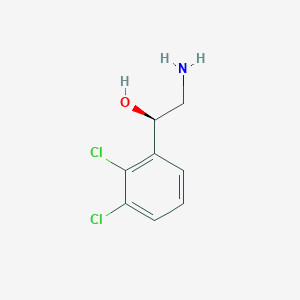
(1R)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol is a chiral compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by the presence of an amino group and a dichlorophenyl group attached to an ethan-1-ol backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 2,3-dichlorophenylacetone using a chiral reducing agent to ensure the formation of the (1R) enantiomer. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the temperature is maintained at a controlled level to optimize the yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors. The process begins with the preparation of the 2,3-dichlorophenylacetone precursor, followed by its reduction using a chiral catalyst. The reaction conditions, including pressure, temperature, and catalyst concentration, are carefully monitored to ensure high efficiency and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form secondary amines or alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Halogenation and acylation are common substitution reactions involving this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride, acylating agents like acetic anhydride.
Major Products Formed:
Oxidation: 2,3-dichlorophenylacetone, 2,3-dichlorophenylacetaldehyde.
Reduction: Secondary amines, secondary alcohols.
Substitution: Halogenated derivatives, acylated derivatives.
Applications De Recherche Scientifique
(1R)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.
Medicine: It is a precursor in the synthesis of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (1R)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group allows the compound to form hydrogen bonds and ionic interactions with active sites of enzymes, modulating their activity. The dichlorophenyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
- (1S)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol
- 2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol (racemic mixture)
- 2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol
Comparison:
Chirality: The (1R) enantiomer of 2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol exhibits different biological activity compared to the (1S) enantiomer due to its specific interaction with chiral environments in biological systems.
Substitution Pattern: The position of the chlorine atoms on the phenyl ring affects the compound’s reactivity and interaction with molecular targets. For example, 2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol may have different pharmacokinetic properties compared to 2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol.
Propriétés
Formule moléculaire |
C8H9Cl2NO |
|---|---|
Poids moléculaire |
206.07 g/mol |
Nom IUPAC |
(1R)-2-amino-1-(2,3-dichlorophenyl)ethanol |
InChI |
InChI=1S/C8H9Cl2NO/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7,12H,4,11H2/t7-/m0/s1 |
Clé InChI |
VLSXVFMMYPAJSR-ZETCQYMHSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)Cl)Cl)[C@H](CN)O |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)C(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13074016.png)
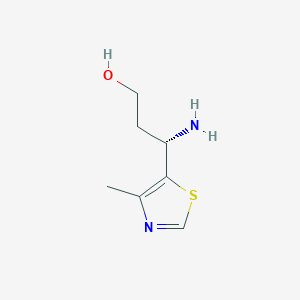
![4-Chloro-5-cyclopropyl-2-methylthieno[2,3-D]pyrimidine](/img/structure/B13074021.png)
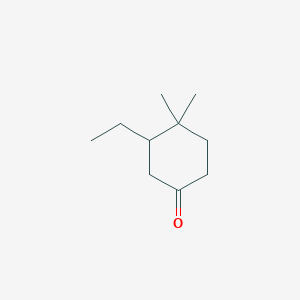
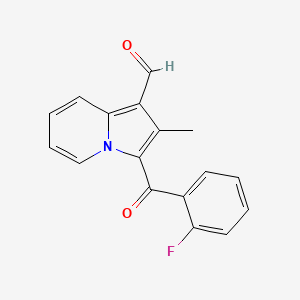
![2-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13074033.png)
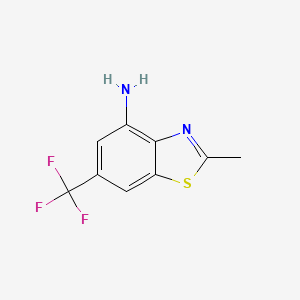
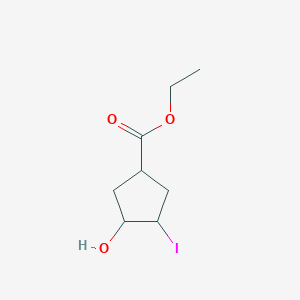
![methyl 5-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13074050.png)
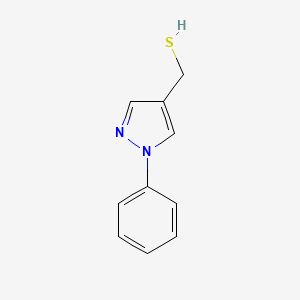


![7-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13074106.png)
